molecular formula C5H3N2NaO4S B13126717 Sodium 5-nitropyridine-2-sulfinate

Sodium 5-nitropyridine-2-sulfinate

Cat. No.: B13126717
M. Wt: 210.15 g/mol
InChI Key: YHKLBNANHGOCSG-UHFFFAOYSA-M
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Description

Sodium 5-nitropyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a nitro group at the 5-position and a sulfinate group at the 2-position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-2-sulfinate typically involves the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. This can be achieved using various oxidizing agents such as sodium periodate, potassium permanganate, or bleach in aqueous conditions . The reaction conditions are carefully controlled to ensure selective oxidation and high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly oxidizing agents and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-nitropyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-nitropyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-nitropyridine-2-sulfinate involves its ability to donate sulfonyl groups in chemical reactions. The nitro group can undergo reduction to form reactive intermediates that participate in various pathways. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfinate groups on the pyridine ring .

Comparison with Similar Compounds

  • Sodium nitrobenzenesulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium pyridine-3-sulfinate

Comparison: Sodium 5-nitropyridine-2-sulfinate is unique due to the presence of both a nitro and a sulfinate group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, sodium nitrobenzenesulfinate lacks the pyridine ring, which limits its reactivity in certain contexts .

Properties

Molecular Formula

C5H3N2NaO4S

Molecular Weight

210.15 g/mol

IUPAC Name

sodium;5-nitropyridine-2-sulfinate

InChI

InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-2-5(6-3-4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

YHKLBNANHGOCSG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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